molecular formula C11H17NO2 B2422234 N-[(5-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide CAS No. 2284399-28-4

N-[(5-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide

Cat. No. B2422234
CAS RN: 2284399-28-4
M. Wt: 195.262
InChI Key: IVEZSVSABWNNAT-UHFFFAOYSA-N
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Description

N-[(5-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is also known as CPME and has a molecular weight of 169.23 g/mol. CPME has a cyclopropyl group attached to an oxolane ring, which is further attached to a prop-2-enamide group.

Mechanism of Action

The mechanism of action of CPME is not fully understood. However, it is believed that CPME exerts its biological activity by interacting with specific targets within the cells. CPME has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. CPME has also been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
CPME has been found to have various biochemical and physiological effects. CPME has been found to induce apoptosis (programmed cell death) in cancer cells by activating certain pathways within the cells. CPME has also been found to inhibit the activity of certain enzymes that are involved in the biosynthesis of bacterial and fungal cell walls, leading to their death.

Advantages and Limitations for Lab Experiments

One of the major advantages of using CPME in lab experiments is its ability to inhibit the growth of drug-resistant strains of bacteria and fungi. CPME has also been found to exhibit low toxicity towards normal cells, making it a potential candidate for the development of new drugs. However, the synthesis of CPME is a multistep process that involves the use of various reagents and catalysts, making it a challenging compound to synthesize in large quantities.

Future Directions

There are various future directions for the research on CPME. One of the major directions is the development of new drugs based on CPME. CPME has been found to exhibit anticancer and antimicrobial activity, making it a potential candidate for the development of new drugs. Another direction is the study of the mechanism of action of CPME. The mechanism of action of CPME is not fully understood, and further research is needed to elucidate its mode of action.

Synthesis Methods

The synthesis of CPME is a multistep process that involves the use of various reagents and catalysts. The first step involves the reaction of cyclopropylmethyl bromide with lithium diisopropylamide (LDA) to form the corresponding cyclopropylmethyl lithium intermediate. This intermediate is then reacted with ethylene oxide to form the cyclopropyloxirane intermediate. The next step involves the reaction of the cyclopropyloxirane intermediate with 2-methylprop-2-enamide in the presence of a Lewis acid catalyst to form CPME.

Scientific Research Applications

CPME has been found to have potential applications in various fields of scientific research. One of the major applications of CPME is in the field of medicinal chemistry. CPME has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. CPME has also been found to exhibit antimicrobial activity against various strains of bacteria and fungi. CPME has been found to be effective against drug-resistant strains of bacteria, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-[(5-cyclopropyloxolan-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-11(13)12-7-9-5-6-10(14-9)8-3-4-8/h2,8-10H,1,3-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEZSVSABWNNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCC(O1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide

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